
4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, similar to 4-(Cyclopentyloxy)-3-methoxybenzoic acid . It’s likely used as an intermediate in the synthesis of various compounds.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied . For instance, a new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives has been designed by changing the length and functionality of the chain linking the catecholic moiety to the terminal cycloamine portion .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffractometry . This provides insights into the molecular conformations and packing arrangements influenced by factors like hydrogen bonding and crystal symmetry .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, hydrogen atoms migrating across dienes upon heating and hydrogen atoms migrating across alkenes with light .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Mécanisme D'action
The mechanism of action of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor and anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that this compound can inhibit the growth of tumors in mice. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde is that it is a relatively simple molecule to synthesize. Another advantage is that this compound can be used as a building block for the synthesis of various biologically active compounds. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research of 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and inflammation. Additionally, there is a need to develop more efficient and scalable methods for the synthesis of this compound and its derivatives. Finally, there is a need to investigate the potential of this compound as a building block for the synthesis of new biologically active compounds.
Méthodes De Synthèse
4-(Cyclopentyloxy)-3-iodo-5-methoxybenzaldehyde can be synthesized through a multi-step process starting from 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The first step involves the protection of the hydroxy group with cyclopentyl bromide to form the cyclopentyloxy derivative. This is followed by the oxidation of the aldehyde group to the corresponding carboxylic acid using potassium permanganate. The final step involves the reduction of the carboxylic acid to the aldehyde using sodium borohydride. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
Cyclodextrines : Chimie hôte-invité et applications
Les cyclodextrines sont des molécules macrocycliques intrigantes avec une cavité hydrophobe qui peut encapsuler d'autres molécules par le biais d'interactions hôte-invité. Elles trouvent des applications dans divers domaines en raison de leur structure et de leurs propriétés uniques . Explorons quelques applications spécifiques :
a. Produits pharmaceutiques et administration de médicaments :Cristaux photoniques biomimétiques
Les cristaux photoniques biomimétiques imitent les structures naturelles pour manipuler la lumière. Bien que ce domaine ne soit pas directement lié au composé, il vaut la peine d'être mentionné pour ses applications interdisciplinaires :
a. Dispositifs optiques :Sondes fluorescentes et agents d'imagerie
Bien que non directement liés à notre composé, les sondes fluorescentes jouent un rôle crucial dans divers domaines de recherche. Explorons brièvement leurs applications :
a. Imagerie cellulaire :Safety and Hazards
Propriétés
IUPAC Name |
4-cyclopentyloxy-3-iodo-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-16-12-7-9(8-15)6-11(14)13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZUISGRCHNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
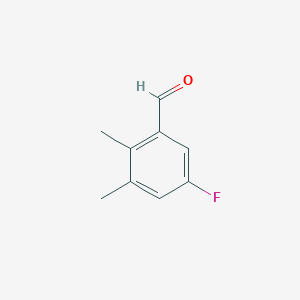
![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2385028.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)
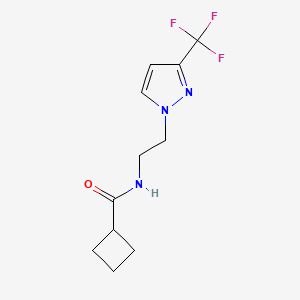
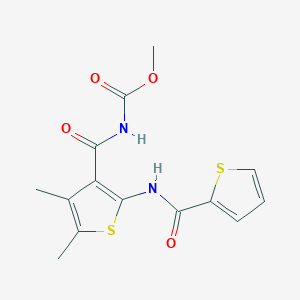
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
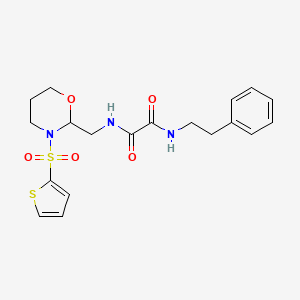
amine](/img/structure/B2385047.png)
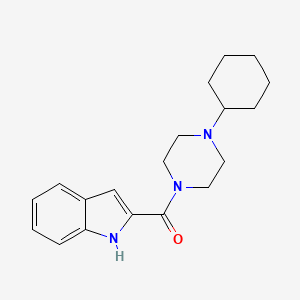
![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)
